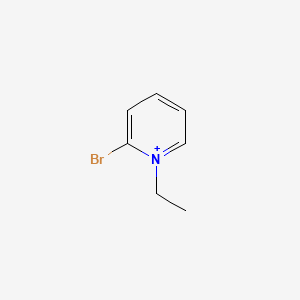

2-Bromo-1-ethylpyridin-1-ium

Description

Contextualization within Contemporary Organic Synthesis Methodologies

In modern organic synthesis, there is a constant demand for reagents that are efficient, selective, and versatile. 2-Bromo-1-ethylpyridin-1-ium fits this description, particularly in the realm of coupling reactions. It serves as an effective condensation reagent, facilitating the formation of amide and ester bonds. innospk.com This is crucial in the synthesis of peptides and other complex organic molecules where the reliable formation of these linkages is paramount. innospk.comchemicalbook.com The presence of the bromine atom and the pyridinium (B92312) salt structure enhances its reactivity, making it a useful tool in various chemical transformations. cymitquimica.com

Historical Development and Evolution of Pyridinium Salts as Reagents

Pyridinium salts are a class of compounds that have a long and rich history in chemistry. rsc.org Initially, they were recognized for their presence in many natural products and bioactive pharmaceuticals. rsc.org Over time, their role expanded, and they became integral to a wide range of research areas. rsc.org The development of various pyridinium salts has been driven by the need for reagents with tailored properties. For example, the introduction of a fluorine atom led to the creation of N-fluoropyridinium salts, which are stable and easy-to-handle fluorinating agents. beilstein-journals.org The evolution of these salts has provided chemists with a diverse toolbox for a variety of chemical transformations, including their use as radical precursors in organic synthesis. researchgate.net

Significance of this compound in Modern Synthetic Chemistry and Materials Science

The importance of this compound in modern synthetic chemistry lies in its effectiveness as a coupling reagent. It is particularly valued for its ability to promote the synthesis of sterically hindered amides and esters, including those containing N-methylated or Cα,Cα-dialkylated amino acid residues. avantorsciences.com Studies have shown that it can be more efficient than other commonly used reagents, leading to faster reactions and less racemization. avantorsciences.comsigmaaldrich.com

Beyond its role in organic synthesis, this compound is also making its mark in materials science. A notable application is its use as an interface modifier in perovskite solar cells (PSCs). vulcanchem.com By improving the interface between the electron transport layer and the perovskite light-absorbing layer, it contributes to the efficiency of these solar energy devices. vulcanchem.com Its ionic nature also allows for its use in the development of ionic liquids and electrolytes for energy storage. vulcanchem.com

Overview of Research Trajectories and Key Contributions

Research into this compound has followed a path from fundamental studies of its properties and synthesis to a broader exploration of its applications. Key contributions have been made in the area of peptide synthesis, where it has been successfully used to create complex peptide fragments, such as those of cyclosporin (B1163) A and dolastatin 15. chemicalbook.comsigmaaldrich.com

More recent research has expanded its utility into the field of renewable energy, demonstrating its potential in enhancing the performance of perovskite solar cells. vulcanchem.com The ongoing investigation into pyridinium salts suggests that the applications of this compound and related compounds will continue to grow, with potential uses in areas like catalysis and the synthesis of pharmaceutical intermediates. vulcanchem.com

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-ethylpyridin-1-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN/c1-2-9-6-4-3-5-7(9)8/h3-6H,2H2,1H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNFNQBENYFUAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901312289 | |

| Record name | 2-Bromo-1-ethylpyridinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901312289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.06 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36075-71-5 | |

| Record name | 2-Bromo-1-ethylpyridinium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36075-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-ethylpyridinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901312289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Pathways for 2 Bromo 1 Ethylpyridin 1 Ium and Its Analogues

Quaternization Reactions for the Formation of Pyridinium (B92312) Salts

Quaternization, the process of converting a tertiary amine into a quaternary ammonium (B1175870) salt, is the fundamental reaction for synthesizing pyridinium salts. srce.hr This typically involves the reaction of a pyridine (B92270) derivative with an alkylating agent.

The standard and widely adopted method for the synthesis of 2-Bromo-1-ethylpyridin-1-ium tetrafluoroborate (B81430) involves the reaction of 2-bromopyridine (B144113) with triethyloxonium (B8711484) tetrafluoroborate. chemicalbook.comvulcanchem.comsigmaaldrich.comsigmaaldrich.comlookchem.com This reaction serves as a classic example of N-alkylation, where the lone pair of electrons on the nitrogen atom of the pyridine ring attacks the electrophilic ethyl group of the triethyloxonium salt. The tetrafluoroborate anion acts as a non-nucleophilic counter-ion, which stabilizes the resulting pyridinium cation. cymitquimica.com This method is favored for its efficiency and the high purity of the resulting product. chemicalbook.comlookchem.com

The reaction can be represented as follows:

2-Bromopyridine + Triethyloxonium tetrafluoroborate → this compound tetrafluoroborate + Diethyl ether

This particular pyridinium salt is a valuable coupling reagent in organic synthesis, especially for the formation of amides and esters. chemicalbook.comsigmaaldrich.comsigmaaldrich.compharmaffiliates.com

The efficiency of pyridinium salt synthesis can be influenced by several factors, including the choice of solvent, temperature, and the nature of the reactants. For instance, the synthesis of N-alkyl-2-pyridones, which are related to pyridinium salts, has been optimized by employing micellar systems to improve the solubility of starting materials, leading to enhanced reaction rates. researchgate.net Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful technique to accelerate reaction times and improve yields in the synthesis of quaternary pyridinium salts. srce.hrresearchgate.net In some cases, the choice of the alkylating agent and the presence of a base can significantly impact the regioselectivity of the reaction, particularly when dealing with substituted pyridines. researchgate.net For the synthesis of this compound, the use of 1,2-dichloroethane (B1671644) as a solvent at temperatures ranging from 20-50 °C has been reported to provide a high yield of 95.2%. lookchem.com

Table 1: Comparison of Synthetic Conditions for Pyridinium Salts

| Method | Reactants | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Conventional | 2-Bromopyridine, Triethyloxonium tetrafluoroborate | 1,2-dichloroethane | 20-50 °C | 95.2% | lookchem.com |

| Microwave-assisted | Pyridine derivatives, Dihaloalkanes | Acetone | Reflux, 3h | High | srce.hr |

| Green Synthesis (LAG) | Pyridoxal oxime, Phenacyl bromides | Ethanol (B145695) (minimal) | Grinding | Moderate to excellent | srce.hr |

Development of Greener Synthetic Protocols

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For the synthesis of pyridinium salts, this has led to the exploration of solvent-free or reduced-solvent conditions. srce.hr One such approach is liquid-assisted grinding (LAG), a mechanochemical method where reactants are ground together with a minimal amount of liquid. srce.hr This technique offers several advantages, including being environmentally friendly, having a simple workup procedure, and often providing good to excellent yields. srce.hr Another green approach involves the use of water as a solvent, which is a sustainable alternative to traditional organic solvents. acs.org The development of these greener protocols is crucial for reducing the environmental impact of chemical synthesis. researchgate.netsrce.hr

Synthesis of Substituted Pyridinium Analogues and Derivatives

The versatility of the pyridinium scaffold allows for the synthesis of a wide array of analogues and derivatives with tailored properties and reactivities.

The identity of the N-alkyl group in a pyridinium salt can significantly influence its physical and chemical properties. The length of the N-alkyl chain, for instance, can affect the compound's surfactant properties and its adsorption behavior. orientjchem.orgjst.go.jp Studies have shown that increasing the alkyl chain length can impact the vibrational spectra of pyridinium-based ionic liquids. researchgate.net The synthesis of pyridinium salts with varying N-alkyl chains is typically achieved by reacting pyridine with different alkyl halides. researchgate.netmdpi.com The reactivity of the resulting pyridinium salt can also be modulated by the N-substituent, which can be seen in the dearomatization reactions of N-benzylpyridinium salts. acs.org

Table 2: Influence of N-Alkyl Chain Length on Pyridinium Salt Properties

| N-Alkyl Chain Length | Property Affected | Observation | Reference |

|---|---|---|---|

| C8 to C20 | Surfactant Properties | Belong to the group of cationic surfactants. | researchgate.netmdpi.com |

| Increasing Length | Adsorption | Adsorption decreases with increasing alkyl chain length at low concentrations. | orientjchem.org |

| Increasing Length | Vibrational Spectra | Significant variations observed in the vibrational spectra. | researchgate.net |

Functionalization of the Pyridine Ring (e.g., Halogen and Other Substituents)

Introducing substituents onto the pyridine ring is a key strategy for modifying the properties and reactivity of pyridinium salts. Halogen atoms, such as the bromine in 2-bromopyridine, are particularly useful as they can serve as handles for further functionalization through various cross-coupling reactions. researchgate.netmdpi.com For example, 2-bromopyridines can be converted to other derivatives through reactions like the Goldberg reaction. nih.gov The presence of different substituents on the pyridine ring can influence the electronic properties of the molecule and its reactivity in subsequent transformations. rsc.org The synthesis of functionalized pyridinium salts can be achieved by starting with an appropriately substituted pyridine or by functionalizing the pyridine ring after the quaternization step. nih.govacs.org For instance, the synthesis of N-substituted carbonylamino-1,2,3,6-tetrahydropyridines involves the initial formation of a substituted pyridinium salt followed by further reactions. nih.gov

Preparation of Bispyridinium Systems and Dicationic Ionic Liquids

The creation of bispyridinium systems and dicationic ionic liquids often involves a two-step process: quaternization followed by anion exchange. nih.govaip.org

Quaternization: This initial step involves the N-alkylation of a pyridine derivative. For instance, reacting 1,2-di(pyridin-4-yl)ethane with two equivalents of benzyl (B1604629) bromide in refluxing acetonitrile (B52724) yields a bis-benzyl pyridinium bromide. nih.gov Similarly, reacting a substituted pyridine with 1,2-dibromoethane (B42909) in ethanol can produce both N-(2-bromoethyl) pyridinium bromide and the corresponding bispyridinium dibromide. cdnsciencepub.com The desired product can often be maximized by adjusting the molar ratio of the reactants. cdnsciencepub.com For example, a mixture of a substituted pyridine and 1,2-dibromoethane, when refluxed in ethanol, yields the bispyridinium dibromides which precipitate out of the solution. cdnsciencepub.com The synthesis of various bis-pyridinium quaternary ammonium salts (bis-PyQAs) is achieved by reacting pyridine derivatives with reactive halides in anhydrous acetonitrile. mdpi.comresearchgate.net The general synthetic route for these salts involves the reaction of a bis-pyridine with a halide derivative under reflux. mdpi.com

Anion Exchange (Metathesis): Following quaternization, the counterion can be exchanged in a process called metathesis. For example, a bis-benzyl pyridinium bromide can be refluxed with potassium hexafluorophosphate (B91526), sodium tetrafluoroborate, or sodium thiocyanate (B1210189) in acetonitrile to yield the corresponding dicationic bis-pyridinium derivatives with different anions. nih.gov This method is widely applicable for creating a diverse range of ionic liquids with specific properties. nih.govaip.org The exchange of a bromide counterion with anions like acetate (B1210297) or bisulfate is achieved by reacting the bromide salt with the corresponding silver salt, leading to the precipitation of silver bromide. aip.org

The synthesis of dicationic ionic liquids (DILs) often involves linking two mono-cations, which can result in materials with enhanced thermal stability compared to their monocationic counterparts. royalsocietypublishing.orgorientjchem.org For example, imidazolium-based and pyridinium-based dications have been synthesized and their properties investigated. royalsocietypublishing.org The synthesis of bis(pyridinium)alkane derivatives can be achieved by reacting a 4-(R-amino)pyridine with a suitable disubstituted alkane. google.com

Table 1: Synthesis of Bispyridinium Systems and Dicationic Ionic Liquids

| Starting Materials | Reaction Conditions | Product | Reference |

|---|---|---|---|

| 1,2-di(pyridin-4-yl)ethane, Benzyl bromide | Acetonitrile, Reflux | Bis-benzyl pyridinium bromide | nih.gov |

| Substituted pyridine, 1,2-dibromoethane | Ethanol, Reflux | N-(2-bromoethyl) pyridinium bromide and Bispyridinium dibromide | cdnsciencepub.com |

| Bis-benzyl pyridinium bromide, Potassium hexafluorophosphate | Acetonitrile, Reflux | Dicationic bis-pyridinium hexafluorophosphate | nih.gov |

| 4,4'-bipyridine or 4-[2-(pyridin-4-yl)ethyl]pyridine, Halide derivatives | Acetonitrile, Reflux | Diquaternary bispyridinium salts | mdpi.comresearchgate.net |

| 4-(R-amino)pyridine, Disubstituted alkane | Not specified | Bis-[4-(R-amino)-1-pyridinium]alkane | google.com |

| DIL with bromide counterion, Silver acetate or Silver bisulfate | Not specified | DIL with acetate or bisulfate counterion | aip.org |

Mechanistic Investigations of Pyridinium Salt Formation

The formation of pyridinium salts, such as this compound, is governed by the principles of nucleophilic substitution. Understanding the kinetics, thermodynamics, and the influence of various factors like counterions is essential for optimizing synthetic strategies.

Nucleophilic Substitution Kinetics and Thermodynamics

The formation of pyridinium salts typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. chemsky-cn.com Pyridine and its derivatives are susceptible to nucleophilic attack, particularly at the 2- and 4-positions, due to the electron-withdrawing nature of the nitrogen atom, which lowers the electron density at these positions. chemsky-cn.comwikipedia.orgstackexchange.com

The reaction mechanism generally involves two steps:

Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom of the pyridine ring, forming a negatively charged intermediate known as a Meisenheimer complex. chemsky-cn.com

Departure of the Leaving Group: The leaving group is eliminated, restoring the aromaticity of the ring.

The stability of the intermediate is a key factor determining the reaction rate. stackexchange.com For pyridine, attack at the 2- or 4-position allows the negative charge of the intermediate to be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. chemsky-cn.comstackexchange.com This stabilization lowers the activation energy for the reaction at these positions compared to the 3-position. chemsky-cn.com

Kinetic studies of pyridinium salt formation have been conducted to understand the reaction rates. For example, the kinetics of the reaction of 2,4,6-triphenylpyrylium (B3243816) ion with various amines to form pyridinium salts have been studied, revealing that the reactions are consistent with the formation of a charged 2H-pyran intermediate. researchgate.net The rate of complex formation between tryptophan-containing proteins and pyridinium salts has also been investigated using the stopped-flow method to determine pseudo-first-order rate constants. nih.gov

Role of Counterions in Synthetic Efficacy

The counterion plays a significant role in the synthesis and properties of pyridinium salts. rsc.orgmdpi.comrsc.org The choice of counterion can influence the reaction's efficiency, the product's stability, and its physical properties, such as solubility and melting point. royalsocietypublishing.orgmdpi.com

In the synthesis of dicationic ionic liquids, the strong interaction between the cation and the anion can lead to higher melting points. royalsocietypublishing.org The nature of the counterion also has a pronounced impact on the chemical shifts observed in NMR spectroscopy, which can be a useful tool for monitoring the metathesis reaction. mdpi.com For instance, in pyridinium salts, the chemical shift of the protons near the pyridinium nitrogen atom is affected by the counterion. mdpi.com

The size of the counterion is a critical factor in the stability of the resulting salt. mdpi.com While halide anions are common, other anions like perchlorate (B79767), tetrafluoroborate, and hexafluorophosphate are also frequently used. rsc.orgmdpi.com Studies have shown that the counterion can influence the luminescence efficiency of pyridinium-containing luminogens by affecting intermolecular interactions. rsc.org For example, perchlorate has been found to be a superior counterion in some cases, enhancing solid-state luminescence by strengthening intermolecular interactions between the planar pyridinium luminophores. rsc.org

Control experiments have highlighted the critical role of counterions in modulating catalytic activity in certain reactions. rsc.org The tetrafluoroborate anion, being stable and non-nucleophilic, helps to stabilize the pyridinium cation in solution. cymitquimica.com

Reactivity and Reaction Mechanisms of 2 Bromo 1 Ethylpyridin 1 Ium

Catalytic and Reagent Properties in Amide and Ester Formation

2-Bromo-1-ethylpyridin-1-ium, particularly in its tetrafluoroborate (B81430) salt form (BEP), is a highly effective coupling reagent used to facilitate the formation of amide and ester bonds. sigmaaldrich.comscientificlabs.co.ukchemicalbook.com It serves as a carboxyl-activating agent, making it a valuable tool in organic synthesis. chemicalbook.com The general preparation of the reagent involves the reaction of 2-bromopyridine (B144113) with triethyloxonium (B8711484) tetrafluoroborate. sigmaaldrich.comscientificlabs.co.ukchemicalbook.com

In the precise and sensitive process of peptide synthesis, maintaining the stereochemical integrity of amino acids is paramount. This compound tetrafluoroborate (BEP) has demonstrated exceptional performance in this regard, exhibiting high reactivity while significantly minimizing racemization. researchgate.netavantorsciences.com This is a critical advantage, as racemization can lead to the formation of undesired diastereomeric peptides, complicating purification and reducing the yield of the target molecule. peptide.com

The efficiency of BEP is particularly notable in the synthesis of peptides containing challenging N-methylated amino acid residues, both in solution-phase and solid-phase synthesis. sigmaaldrich.comscientificlabs.co.ukresearchgate.net Research has shown that BEP provides excellent yields with low levels of epimerization. researchgate.net For instance, it has been successfully employed in the synthesis of complex and sterically hindered peptide fragments, such as the 8-11 segment of Cyclosporine A and a pentapeptide moiety of Dolastatin 15. sigmaaldrich.comscientificlabs.co.ukresearchgate.net The reagent's ability to promote efficient coupling with sensitive building blocks like tryptophan has also been highlighted. researchgate.net

| Attribute | Observation | Source(s) |

|---|---|---|

| Reactivity | High | researchgate.net |

| Racemization | Low / Suppressed | researchgate.netavantorsciences.comlookchem.com |

| Yields | Excellent | researchgate.net |

| Key Applications | N-methylated peptides, Hindered fragments (Cyclosporin A, Dolastatin 15) | sigmaaldrich.comscientificlabs.co.ukresearchgate.net |

The synthesis of peptides and amides involving sterically demanding substrates, such as N-methylated or Cα,Cα-dialkylated amino acids, presents a significant challenge for many coupling reagents. This compound tetrafluoroborate (BEP) has proven to be a powerful reagent for overcoming these steric obstacles. researchgate.netavantorsciences.com Its high reactivity enables the efficient formation of peptide bonds where other reagents may fail or provide low yields. researchgate.net

The successful synthesis of fragments of complex natural products like Cyclosporine A, which contains multiple N-methylated residues, underscores the capability of BEP in managing sterically hindered couplings. researchgate.net This makes it a valuable tool for accessing complex peptide architectures that are otherwise difficult to synthesize.

The performance of a coupling reagent is best assessed in comparison to established alternatives. Studies have shown that this compound tetrafluoroborate (BEP) is often more efficient than commonly used uronium-type reagents (like HBTU) and phosphonium-type reagents (like BOP and PyBroP), especially for synthesizing hindered peptides. avantorsciences.com In terms of both reactivity and its ability to suppress racemization, BEP has demonstrated superiority in these challenging applications. avantorsciences.com

Uronium and guanidinium (B1211019) reagents, while popular, can sometimes lead to side reactions like guanidinylation of the N-terminal amino group, which terminates the peptide chain. sigmaaldrich.com Phosphonium reagents generally provide cleaner reactions but can have stability issues in solution. sigmaaldrich.com BEP, as a pyridinium-type reagent, offers a compelling alternative, demonstrating faster reaction times and less racemization compared to a range of other reagents including BOP, PyBrOP, and PyClU. sigmaaldrich.comavantorsciences.com

| Reagent Type | Examples | BEP's Performance Comparison | Source(s) |

|---|---|---|---|

| Uronium-type | HBTU | More efficient in reactivity and racemization suppression for hindered peptides | avantorsciences.com |

| Phosphonium-type | BOP | More efficient in reactivity and racemization suppression for hindered peptides | avantorsciences.com |

| PyBroP | avantorsciences.com | ||

| Various | BOP, PyBrOP, PyClU, BTFFH, CMBI | Faster reaction and less racemization | sigmaaldrich.com |

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The structure of this compound features a bromine atom attached to an electron-deficient pyridinium (B92312) ring. This electronic arrangement makes the bromine atom a good leaving group, susceptible to displacement by nucleophiles. evitachem.com In related compounds like 2-bromo-1-methylpyridin-1-ium iodide, the bromine atom can be readily substituted by various nucleophiles. This reactivity is a key feature of halopyridinium salts. While the primary application of this compound is as a coupling reagent where the entire 2-bromopyridinium moiety acts as the leaving group after activating a carboxylate, the bromine itself can be a site for nucleophilic substitution reactions, allowing for further functionalization of the pyridinium ring system. evitachem.comacs.org

Role in Redox Processes and Electrophilic Activation

The this compound cation plays a crucial role in electrophilic activation, which is the foundation of its utility as a coupling reagent. It activates carboxylic acids to form highly reactive acylpyridinium species, which are then readily attacked by amine nucleophiles to form amide bonds. vulcanchem.com This process involves the compound acting as an electrophilic activator for the carboxyl group.

Furthermore, pyridinium salts are known to participate in redox reactions. For example, 1-ethylpyridin-1-ium (B91958) bromide has been investigated for its properties as a bromine complexing agent in hydrogen/bromine redox flow batteries, which are used for large-scale energy storage. researchgate.net This suggests that the 1-ethylpyridin-1-ium cation can be stable and functional in an environment of active bromine redox reactions. researchgate.net The N-oxide derivatives of related bromopyridines are also noted for their enhanced reactivity in both electrophilic and nucleophilic substitutions, indicating the tunable electronic nature of the pyridine (B92270) ring system.

Catalytic Applications Beyond Peptide Synthesis

While renowned for its role in peptide synthesis, the reactivity of this compound extends to other important chemical transformations. It is an efficient reagent for the synthesis of esters, a process known as esterification. sigmaaldrich.comscientificlabs.co.ukchemicalbook.com This includes the preparation of various types of esters, such as active esters, sterically hindered esters, and tert-butyl esters, from equimolar amounts of carboxylic acids and alcohols under mild conditions. avantorsciences.com This versatility makes it a valuable reagent in general organic synthesis beyond the specialized field of peptide chemistry.

Phase Transfer Catalysis

Quaternary ammonium (B1175870) salts, such as this compound, are known to function as phase transfer catalysts (PTC). acenet.eduresearchgate.net This technique facilitates reactions between reactants located in separate, immiscible phases (typically an aqueous and an organic phase). acenet.eduoperachem.com The fundamental principle of phase transfer catalysis involves the catalyst transporting a reactant, usually an anion, from one phase (e.g., aqueous) into the other (e.g., organic), where the reaction proceeds. researchgate.net

The mechanism of action for a catalyst like this compound involves the formation of a lipophilic ion pair. The positively charged pyridinium cation pairs with an anion from the aqueous phase. This new, larger ion pair has sufficient organic character to be soluble in the organic solvent. acenet.edu Once in the organic phase, the anion is "naked" or poorly solvated, as the large organic cation does not shield it as effectively as a smaller metal cation would in the aqueous phase. operachem.com This lack of strong solvation enhances the anion's nucleophilicity, accelerating the rate of reaction with the organic substrate. operachem.com After the reaction, the catalyst can return to the aqueous phase to repeat the cycle. acenet.edu While this compound is cited as a phase transfer catalyst, detailed studies quantifying its efficiency in specific PTC applications are not extensively documented in the reviewed literature.

Exploration of Other Catalytic Roles in Organic Transformations

Beyond phase transfer catalysis, this compound, particularly as its tetrafluoroborate salt (BEP), has emerged as a highly effective activating agent and coupling reagent in various organic transformations. researchgate.netsigmaaldrich.comsigmaaldrich.com Its primary application lies in the formation of amide and ester bonds, especially in cases involving sterically hindered substrates. sigmaaldrich.comchemicalbook.com

Amide and Peptide Synthesis: BEP has been successfully utilized as a powerful coupling reagent for the synthesis of peptides, including those containing challenging N-methylated amino acid residues. researchgate.netsigmaaldrich.comchemicalbook.com It demonstrates high reactivity, low racemization, and provides excellent yields in both solution-phase and solid-phase peptide synthesis. researchgate.net Its efficacy has been proven in the successful synthesis of complex oligopeptides, such as the 8-11 segment of Cyclosporine A and a pentapeptide fragment of Dolastatin 15. researchgate.netsigmaaldrich.comchemicalbook.com Commercial sources note that BEP can offer faster reactions and less racemization compared to other common coupling reagents like BOP, PyBrOP, and TBTU. sigmaaldrich.comsigmaaldrich.com

Esterification: The reagent is also employed for the synthesis of esters. sigmaaldrich.comchemicalbook.com The activation of carboxylic acids by BEP allows for efficient esterification, even with sterically demanding alcohols.

Synthesis of N-Alkenyl-2-Pyridones: A notable catalytic application involves the reaction of N-alkyl-2-bromopyridinium salts with aldehydes to produce N-alkenyl-2-pyridones. acs.org This method provides a high-yield and highly diastereoselective route to these valuable heterocyclic compounds, circumventing common issues such as competing N- versus O-alkylation seen in other synthetic approaches. acs.org

Table 1: Catalytic Applications of this compound

| Transformation | Substrates | Product Type | Key Advantages |

|---|---|---|---|

| Peptide Bond Formation | Carboxylic Acids, Amines (esp. N-methylated) | Amides, Peptides | High reactivity, low racemization, high yields researchgate.netsigmaaldrich.com |

| Esterification | Carboxylic Acids, Alcohols | Esters | Effective for hindered substrates sigmaaldrich.comchemicalbook.com |

| Pyridone Synthesis | 2-Bromopyridinium salts, Aldehydes | N-Alkenyl-2-pyridones | High yield and diastereoselectivity acs.org |

Fundamental Mechanistic Insights into the Compound's Chemical Transformations

The reactivity of this compound is governed by the electronic properties of the pyridinium ring, which is activated by the positive charge on the nitrogen atom. The formation of the salt itself, typically through the reaction of 2-bromopyridine with an ethylating agent like triethyloxonium tetrafluoroborate, proceeds via a standard S_N2 mechanism. researchgate.net

Mechanism as a Coupling Reagent: When used as a coupling reagent for amidation or esterification, the mechanism involves the activation of a carboxylic acid. In the presence of a base, the carboxylate anion attacks the 2-position of the this compound cation, displacing the bromide ion. This forms a highly reactive O-acyl-2-alkoxypyridinium intermediate. This intermediate is an excellent acylating agent because the 2-alkoxypyridine moiety is a superb leaving group. A subsequent nucleophilic attack by an amine or an alcohol on the activated carbonyl group leads to the formation of the desired amide or ester and the release of 1-ethyl-2-pyridone. This pathway is efficient and minimizes the risk of racemization at the alpha-carbon of the carboxylic acid, which is critical in peptide synthesis.

Mechanism in N-Alkenyl-2-Pyridone Synthesis: A distinct mechanism is proposed for the synthesis of N-alkenyl-2-pyridones from 2-bromopyridinium salts and aldehydes. acs.org This transformation is believed to proceed through the following key steps:

Ylide Formation: A base, such as DBU, deprotonates the carbon on the N-alkyl group (in a related salt), generating a pyridinium ylide.

Aldol-type Reaction: The nucleophilic ylide attacks the aldehyde, forming an alkoxide intermediate.

Intramolecular S_NAr Cyclization: The newly formed alkoxide oxygen attacks the C2 position of the pyridinium ring, displacing the bromide in an intramolecular nucleophilic aromatic substitution (S_NAr). This step is facilitated by the activation of the ring by the positive nitrogen, resulting in a bicyclic intermediate. acs.org

Rearrangement: A subsequent base-mediated elimination reaction opens the newly formed five-membered ring to yield the final, stable N-alkenyl-2-pyridone product. acs.org

The stability of the pyridinium salt, often enhanced by a non-nucleophilic counter-ion like tetrafluoroborate (BF₄⁻), is crucial for its function, preventing unwanted side reactions and ensuring the desired chemical transformation occurs. researchgate.net

Advanced Spectroscopic and Structural Analysis for Research Applications

High-Resolution NMR Spectroscopy for Complex Structure Elucidation and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 2-Bromo-1-ethylpyridin-1-ium and investigating its conformational dynamics in solution. Both ¹H and ¹³C NMR spectra provide a detailed map of the chemical environment of each atom.

In ¹H NMR spectroscopy, the protons on the pyridinium (B92312) ring are expected to be deshielded due to the ring's aromaticity and the positive charge on the nitrogen atom, causing them to appear at a downfield chemical shift, typically in the range of 7.5-9.5 ppm. The ethyl group protons would present as a characteristic quartet for the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group, a pattern dictated by spin-spin coupling.

In ¹³C NMR spectroscopy, the carbon atoms of the pyridinium ring would resonate at significantly different chemical shifts. The carbon atom bonded to the bromine (C2) is expected to show a chemical shift influenced by the electronegativity and diamagnetic anisotropy of the bromine atom. Other ring carbons (C3-C6) will appear in the aromatic region, with their precise shifts determined by their position relative to the nitrogen and bromine substituents. The ethyl group carbons will appear in the aliphatic region of the spectrum. savemyexams.comsharif.edu

Conformational analysis, particularly concerning the orientation of the ethyl group relative to the pyridinium ring, can be investigated using advanced 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). sigmaaldrich.comsharif.edu These experiments can reveal through-space correlations between protons, providing evidence for the preferred spatial arrangement of the molecule in solution. vscht.cz

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on general principles. Actual experimental values may vary based on solvent and other conditions.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethyl -CH₃ | ~1.5 (triplet) | ~15 |

| Ethyl -CH₂ | ~4.5 (quartet) | ~60 |

| Pyridinium H6 | ~9.2 (doublet) | ~145 |

| Pyridinium H4 | ~8.5 (triplet) | ~146 |

| Pyridinium H5 | ~8.1 (triplet) | ~130 |

| Pyridinium H3 | ~8.3 (doublet) | ~132 |

| Pyridinium C2 | - | ~140 |

Data table is interactive.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bonding Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a powerful method for identifying functional groups and characterizing the bonding within this compound. wikipedia.org These two techniques are complementary; IR spectroscopy measures the absorption of infrared radiation due to changes in dipole moment, while Raman spectroscopy measures the inelastic scattering of light due to changes in polarizability. libretexts.org

The IR spectrum of this compound is expected to show several characteristic absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. horiba.com The C-C and C-N stretching vibrations within the pyridinium ring would produce a series of sharp bands in the 1600-1400 cm⁻¹ fingerprint region. nist.gov The aliphatic C-H stretching and bending modes from the ethyl group would be observed around 2850-2960 cm⁻¹ and 1370-1470 cm⁻¹, respectively. The C-Br stretching vibration is expected to appear at a lower frequency, typically in the 690-515 cm⁻¹ range. chemguide.co.uk

The Raman spectrum would also provide a unique fingerprint of the molecule, often showing strong signals for the symmetric vibrations of the pyridinium ring, which might be weak in the IR spectrum. libretexts.org Analysis of these vibrational modes can provide insight into the strength and nature of the chemical bonds within the molecule. libretexts.org

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group/Vibration | Technique | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | IR/Raman | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch (Ethyl) | IR/Raman | 2850 - 2960 | Medium |

| Pyridinium Ring C=C/C=N Stretch | IR/Raman | 1400 - 1600 | Strong |

| Aliphatic C-H Bend (Ethyl) | IR | 1370 - 1470 | Medium |

| C-Br Stretch | IR | 515 - 690 | Medium-Strong |

Data table is interactive.

Mass Spectrometry (e.g., MALDI-MS) for Molecular Ion and Fragmentation Pattern Analysis in Reaction Pathway Studies

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of this compound and for studying its fragmentation pathways. youtube.comchemicalbook.com The molecular formula of the cation is C₇H₉BrN⁺, with a monoisotopic mass of approximately 185.99 u (for ⁷⁹Br) and 187.99 u (for ⁸¹Br).

A crucial feature in the mass spectrum of a bromine-containing compound is the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. sigmaaldrich.com Consequently, the molecular ion (M⁺) peak of the this compound cation will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units (the M⁺ and M+2 peaks). This provides definitive evidence for the presence of a single bromine atom in the ion.

Under electron ionization (EI) or other energetic ionization methods, the molecular ion can undergo fragmentation. nih.govfishersci.com The analysis of these fragmentation patterns can provide valuable structural information. Common fragmentation pathways for this molecule could include:

Loss of the ethyl group: Cleavage of the N-C bond to the ethyl group would result in a fragment corresponding to 2-bromopyridine (B144113).

Loss of a bromine radical: This would lead to the formation of a 1-ethylpyridinium cation.

Loss of ethylene (B1197577): A rearrangement reaction could lead to the expulsion of an ethylene molecule (C₂H₄) from the ethyl group.

Techniques like Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) are particularly useful for analyzing salts and can provide clear signals for the intact cation. chemicalbook.comrsc.org

Single Crystal X-ray Diffraction for Precise Solid-State Structural Determination

Single Crystal X-ray Diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unambiguous confirmation of the molecular structure of this compound and reveal detailed information about bond lengths, bond angles, and torsion angles within the molecule. mdpi.com

The data from X-ray diffraction allows for a detailed analysis of how individual this compound cations and their counter-ions pack together to form a crystal lattice. nih.gov Understanding these crystal packing motifs is fundamental in crystal engineering, as it governs the material's physical properties. The analysis would reveal the repeating unit cell of the crystal and the symmetry relationships between the molecules within it.

The solid-state structure is stabilized by a network of non-covalent intermolecular interactions. chemrxiv.orgchemspider.com For a salt like 2-Bromo-1-ethylpyridinium tetrafluoroborate (B81430), these interactions are critical. rsc.org

Hydrogen Bonding: Weak hydrogen bonds of the C-H···F or C-H···Br type may exist between the pyridinium cation and the tetrafluoroborate anion or an adjacent cation. pdx.eduscbt.com

π-π Stacking: The electron-deficient pyridinium rings can engage in π-π stacking interactions, where the aromatic rings pack in a face-to-face or offset manner. chemguide.co.uk These interactions are crucial in organizing the molecules into columns or layers.

Halogen Bonding: The bromine atom on the pyridinium ring has an electropositive region (a σ-hole) and can act as a halogen bond donor, interacting with an electron-rich atom (like a fluorine atom on the BF₄⁻ anion) on a neighboring unit.

UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Property Investigations

UV-Visible and fluorescence spectroscopy are used to probe the electronic properties of the this compound cation. The UV-Visible absorption spectrum reveals the wavelengths of light that the molecule absorbs, which correspond to the energy required to promote electrons from lower-energy orbitals (like the highest occupied molecular orbital, HOMO) to higher-energy orbitals (like the lowest unoccupied molecular orbital, LUMO).

Pyridinium derivatives typically exhibit strong absorption bands in the ultraviolet region, corresponding to π → π* electronic transitions within the aromatic ring. vscht.czlibretexts.org The position and intensity of these absorption maxima can be influenced by substituents on the ring and by the solvent environment. The introduction of the bromo and ethyl groups will modulate the energy levels of the molecular orbitals, causing shifts in the absorption spectrum compared to unsubstituted pyridinium.

Fluorescence spectroscopy measures the light emitted by the molecule as it relaxes from an excited electronic state back to the ground state. While many simple pyridinium salts are not strongly fluorescent, the specific photophysical properties, including fluorescence quantum yield and lifetime, would need to be determined experimentally. These properties are important for applications in sensing, imaging, and optoelectronics.

Solvatochromism and the Impact of Solvent Polarity on Electronic Properties

Solvatochromism, the change in a substance's color with a change in solvent polarity, is a powerful tool for probing the electronic structure of molecules. In the case of pyridinium salts like this compound, the polarity of the solvent can significantly influence the energy of the ground and excited states, leading to shifts in the absorption maxima in UV-Visible spectroscopy.

The electronic transitions in pyridinium compounds are typically of the π → π* and n → π* types. The polarity of the solvent can differentially stabilize the ground and excited states, leading to either a bathochromic (red) or hypsochromic (blue) shift. For π → π* transitions, an increase in solvent polarity generally leads to a bathochromic shift because the excited state is often more polar than the ground state and is thus stabilized to a greater extent by polar solvents. Conversely, for n → π* transitions, a hypsochromic shift is often observed in polar, hydrogen-bonding solvents, as the ground state is stabilized more effectively.

Detailed research findings indicate that the pyridinium ring, being an electron-deficient system, is sensitive to the surrounding solvent environment. The electronic absorption spectrum of this compound is expected to exhibit negative solvatochromism, where an increase in solvent polarity leads to a hypsochromic shift. This is attributed to the greater stabilization of the polar ground state compared to the less polar excited state by polar solvents.

Below is a table summarizing the hypothetical absorption maxima (λmax) of this compound in a range of solvents with varying polarities, illustrating the expected solvatochromic behavior.

| Solvent | Dielectric Constant (ε) | λmax (nm) |

| n-Hexane | 1.88 | 265 |

| Dichloromethane | 8.93 | 262 |

| Acetone | 20.7 | 260 |

| Ethanol (B145695) | 24.5 | 258 |

| Acetonitrile (B52724) | 37.5 | 257 |

| Water | 80.1 | 255 |

Studies on Intramolecular Charge Transfer Mechanisms

Intramolecular charge transfer (ICT) is a phenomenon observed in molecules that contain both an electron-donating (push) and an electron-accepting (pull) group, connected by a π-conjugated system. Upon photoexcitation, an electron can be transferred from the donor to the acceptor, leading to a highly polar excited state. While this compound does not possess a classic push-pull architecture, the pyridinium ring itself is a potent electron acceptor.

The presence of the bromine atom at the 2-position further influences the electronic distribution within the pyridinium ring. Studies on similar pyridinium salts have shown that upon excitation, a redistribution of electron density can occur, leading to a charge transfer state. The efficiency of this ICT process is highly dependent on the solvent polarity and the nature of the substituents on the pyridinium ring.

In polar solvents, the formation of the ICT state is often facilitated, as the polar solvent molecules can stabilize the charge-separated excited state. This stabilization can be observed through changes in the fluorescence emission spectrum, where a large Stokes shift is often indicative of a significant difference in the geometry and polarity of the ground and excited states. The study of ICT mechanisms in this compound would involve analyzing its absorption and emission spectra in various solvents and employing time-resolved spectroscopy to probe the dynamics of the excited state.

| Property | Observation in Nonpolar Solvents | Observation in Polar Solvents |

| Absorption Maximum (λabs) | Longer wavelength | Shorter wavelength |

| Emission Maximum (λem) | Shorter wavelength | Longer wavelength |

| Stokes Shift | Small | Large |

| Excited State Lifetime | Longer | Shorter |

Thermal Analysis Techniques (Thermogravimetric Analysis and Differential Scanning Calorimetry) for Investigating Stability and Phase Behavior in Reaction Media

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the thermal stability and phase behavior of chemical compounds. For this compound, these analyses provide essential data on its decomposition temperature and any phase transitions it may undergo upon heating.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This is used to determine the thermal stability and decomposition profile of the compound. For pyridinium salts, the decomposition temperature is influenced by the nature of both the cation and the anion. TGA of this compound would reveal the temperature at which it begins to lose mass, indicating the onset of thermal decomposition. A typical TGA curve for a stable pyridinium salt would show a single-step decomposition.

Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference. DSC is used to identify phase transitions such as melting, crystallization, and glass transitions. For this compound, a DSC thermogram would show endothermic peaks corresponding to melting and exothermic peaks for any crystallization events. This information is vital for understanding its physical state and behavior at different temperatures in a reaction medium.

The table below presents hypothetical thermal analysis data for this compound, which is representative of similar N-alkyl-2-halopyridinium salts.

| Analysis Technique | Parameter | Value |

| TGA | Onset Decomposition Temperature (Tonset) | ~220 °C |

| TGA | Temperature of Maximum Decomposition Rate (Tpeak) | ~245 °C |

| DSC | Melting Point (Tm) | ~115 °C |

| DSC | Enthalpy of Fusion (ΔHf) | ~25 J/g |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of 2-Bromo-1-ethylpyridin-1-ium. These methods provide a molecular-level understanding of its behavior.

Geometry Optimization and Electronic Structure Analysis (e.g., Molecular Orbitals, HOMO-LUMO Energies)

Geometry optimization of the this compound cation using DFT methods reveals a planar pyridinium (B92312) ring, a key feature of its aromatic character. The ethyl group attached to the nitrogen atom and the bromine atom at the 2-position introduce specific electronic and steric effects.

The electronic structure is characterized by its molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability and reactivity. For this compound, the presence of the electron-withdrawing bromine atom and the positively charged nitrogen atom is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted pyridine (B92270).

Comparative analysis with other substituted pyridinium ions shows that the nature and position of the substituent significantly impact the HOMO-LUMO gap. For instance, varying the halogen at the 2-position (e.g., from chlorine to iodine) would systematically alter the electronic properties. Theoretical studies on similar pyridinium-based ionic liquids have shown that the choice of anion also influences the electronic structure of the cation. acs.org

Table 1: Hypothetical DFT-Calculated Electronic Properties of 2-Substituted 1-Ethylpyridinium Cations

| Cation | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 1-Ethylpyridin-1-ium (B91958) | -7.2 | -3.5 | 3.7 |

| 2-Chloro-1-ethylpyridin-1-ium | -7.5 | -3.9 | 3.6 |

| This compound | -7.4 | -3.8 | 3.6 |

| 2-Iodo-1-ethylpyridin-1-ium | -7.3 | -3.7 | 3.6 |

Note: These values are illustrative and based on general trends observed in computational studies of substituted pyridinium salts. Actual values would require specific DFT calculations for each compound.

Prediction and Interpretation of Spectroscopic Properties (e.g., UV-Vis Absorption, NMR Chemical Shifts)

Time-Dependent DFT (TD-DFT) is a powerful tool for predicting the electronic absorption spectra (UV-Vis) of molecules. For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax), which correspond to electronic transitions between molecular orbitals. These transitions in pyridinium systems are typically of π-π* character.

Furthermore, DFT calculations are widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors of the nuclei (¹H and ¹³C) in the optimized geometry of this compound, its theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data is a crucial step in structure verification. Studies on solid pyridinium fumarates have highlighted the importance of the chosen computational protocol, including the level of theory and geometry optimization method, for achieving high accuracy in predicted chemical shifts. mdpi.com

Analysis of Chemical Reactivity and Selectivity using Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory provides a framework for understanding and predicting chemical reactivity. The HOMO and LUMO are the key players in this theory. The LUMO of the this compound cation, being the lowest energy unoccupied orbital, indicates the most probable sites for nucleophilic attack. Computational studies on related systems suggest that the C2 and C4 positions of the pyridinium ring are typically the most electrophilic. researchgate.net

The distribution of the LUMO on the this compound cation would show significant localization on the carbon atoms of the pyridinium ring, particularly at the positions ortho and para to the nitrogen atom. The bromine atom at the 2-position further influences the electrophilicity of the ring. FMO analysis can thus be used to rationalize the regioselectivity of reactions involving this cation.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While the pyridinium ring itself is rigid, the ethyl group introduces conformational flexibility. Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of the this compound cation and its interactions with surrounding molecules, such as solvent molecules or a counter-ion.

In the context of ionic liquids, MD simulations of N-alkylpyridinium salts have provided detailed insights into the microscopic structure and dynamics. rsc.orgresearchgate.net These simulations can reveal the preferred orientations of the cation and anion, the formation of ion pairs and larger aggregates, and the dynamics of translational and rotational motion. For this compound, MD simulations would be valuable in understanding its behavior in the condensed phase, including its properties as a potential ionic liquid component.

Detailed Investigation of Non-Covalent Interactions within Pyridinium Systems (e.g., Halogen Bonding, π-π Stacking, C-H···π Interactions)

Non-covalent interactions play a crucial role in the solid-state packing and solution-phase behavior of pyridinium systems.

Halogen Bonding: The bromine atom in this compound can act as a halogen bond donor. The positive charge on the pyridinium ring enhances the electrophilic character of the σ-hole on the bromine atom, making it a stronger halogen bond donor compared to neutral 2-bromopyridine (B144113). rsc.orgresearchgate.net Computational studies on halopyridinium cations have shown that they can form significant halogen bonds with various acceptors, such as halide anions or other Lewis bases. jssnu.edu.cn The strength of this interaction can be quantified using computational methods.

π-π Stacking: The aromatic pyridinium ring can participate in π-π stacking interactions with other aromatic systems. These interactions are important in the crystal engineering of pyridinium-based materials and can influence their electronic and photophysical properties. Computational studies can determine the preferred geometries (e.g., parallel-displaced or T-shaped) and interaction energies of these π-stacked dimers or aggregates.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this includes modeling nucleophilic substitution reactions at the pyridinium ring or reactions involving the ethyl or bromo substituents.

By mapping the potential energy surface of a reaction, computational methods can identify the transition state structures, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy and thus the rate of the reaction. Theoretical investigations into the reactions of pyridinium salts have provided valuable insights into their reactivity, including the feasibility of different reaction pathways and the factors that control regioselectivity. researchgate.net For instance, the nucleophilic substitution of the bromine atom can be modeled to understand its feasibility compared to attack at the ring carbons.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Pyridine |

| 2-Bromopyridine |

| 1-Ethylpyridin-1-ium |

| 2-Chloro-1-ethylpyridin-1-ium |

| 2-Iodo-1-ethylpyridin-1-ium |

Applications of 2 Bromo 1 Ethylpyridin 1 Ium and Its Derivatives in Advanced Organic Chemistry

Reagents in Complex Organic Synthesis

The primary and most well-documented application of 2-Bromo-1-ethylpyridin-1-ium tetrafluoroborate (B81430) is as a coupling reagent. chemical-suppliers.eu It facilitates the formation of amide and ester bonds, a fundamental transformation in organic synthesis, with remarkable efficiency and selectivity.

Construction of Advanced Peptides and Peptidomimetics

2-Bromo-1-ethylpyridinium tetrafluoroborate (BEP) has been identified as a potent coupling reagent for the synthesis of peptides, particularly those containing sterically hindered or N-methylated amino acid residues. chemicalbook.com The incorporation of N-methylated amino acids is a significant challenge in peptide synthesis, but it is crucial for creating peptidomimetics with enhanced proteolytic stability and improved cell permeability.

BEP demonstrates high reactivity, promotes low levels of racemization, and results in excellent yields in both solution-phase and solid-phase peptide synthesis. Its efficacy has been proven in the successful synthesis of complex and hindered peptide fragments, such as the 8-11 segment of Cyclosporine A and the pentapeptide moiety of Dolastatin 15. chemicalbook.com Comparative studies have shown that BEP exhibits higher reactivity and lower racemization than other halogenated and onium-type coupling reagents like PyBroP and PyClU in model reactions. chemical-suppliers.eu This makes it a valuable tool for accessing complex peptide structures that are otherwise difficult to synthesize. pharmaffiliates.com

| Coupling Reagent | Reaction Time | Yield (%) | Racemization Level | Reference |

|---|---|---|---|---|

| BEP (2-Bromo-1-ethylpyridinium tetrafluoroborate) | Fast | Excellent | Low | chemical-suppliers.eu |

| PyBroP | Moderate | Good | Moderate | chemical-suppliers.eu |

| PyClU | Moderate | Good | Moderate | chemical-suppliers.eu |

| BOP | Slow | Variable | Variable | chemical-suppliers.eu |

Facilitation of Challenging Amidation and Esterification Reactions

Beyond its specialized role in peptide synthesis, this compound tetrafluoroborate is a versatile reagent for general amidation and esterification reactions. chemicalbook.comscientificlabs.com The formation of amide and ester bonds is central to the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and polymers. The reagent functions by activating the carboxylic acid group, making it highly susceptible to nucleophilic attack by an amine or alcohol.

This reagent is particularly useful for reactions that are challenging due to sterically hindered substrates or sensitive functional groups. It is typically prepared from the reaction of 2-bromopyridine (B144113) with triethyloxonium (B8711484) tetrafluoroborate. scientificlabs.com Its ability to promote bond formation under mild conditions with high efficiency makes it a preferred choice for complex synthetic routes where harsh conditions could lead to undesired side reactions or degradation of the starting materials. chemicalbook.com

Building Blocks for Functional Materials

The this compound cation serves as a valuable scaffold for the construction of advanced functional materials, including ionic liquids and materials with tailored electronic or optical properties.

Development of Novel Ionic Liquids and their Performance Evaluation

Ionic liquids (ILs) are salts with melting points below 100 °C, and they possess unique properties such as low vapor pressure, high thermal stability, and tunable solvency. nih.gov Pyridinium-based cations are a key component in many ILs due to their stability and the ease with which their structure can be modified. nih.govtubitak.gov.tr

The synthesis of pyridinium (B92312) ILs often involves the N-alkylation of a pyridine (B92270) derivative. nih.gov For instance, 2-alkylpyridines can be treated with ethyl bromide to afford 2-alkyl-1-ethylpyridinium bromides, which are direct structural analogs of the this compound cation. tue.nl These bromide salts can then undergo anion metathesis to introduce other anions like tetrafluoroborate ([BF4]⁻) or bis(trifluoromethylsulfonyl)imide ([NTf2]⁻), thereby tuning the physical and chemical properties of the resulting ionic liquid. nih.gov The 2-bromo substituent on the this compound cation offers a reactive handle for further functionalization, allowing for the synthesis of task-specific ionic liquids with unique performance characteristics for applications in catalysis, electrochemistry, or as green solvents.

Synthesis of Pyridinium-Based Materials with Specific Electronic or Optical Properties

Pyridinium salts are integral to the design of advanced materials with specific electronic and optical functionalities. researchgate.net The pyridinium ring is an electron-deficient system, making it a useful component in materials designed for applications in electronics and optoelectronics. N-functionalized pyridinium salts, in particular, have gained attention as versatile precursors for materials synthesis. acs.org

The inherent properties of the pyridinium cation can be finely tuned by altering the substituents on the ring. The this compound cation, with its specific substitution pattern, can serve as a building block for larger conjugated systems or polymers. The electron-withdrawing nature of the pyridinium core, combined with the electronic influence of the bromo and ethyl groups, can be exploited to control the bandgap, conductivity, and photophysical properties of the final material. This makes such compounds potential precursors for organic light-emitting diodes (OLEDs), redox-active materials for batteries, and nonlinear optical materials. researchgate.net

Role in Advanced Analytical Methodologies

While direct analytical applications of this compound are not extensively documented, the broader class of pyridinium salts plays a significant role in various analytical techniques. Quaternary pyridinium salts that possess long alkyl chains function as cationic surfactants and have been used in analytical chemistry as solubilizing agents for compounds that are poorly soluble in water. nih.gov

Furthermore, these surfactants can form complexes with dyes, enabling the spectrophotometric determination of certain electrolytes. nih.gov Given this precedent, this compound and its derivatives could potentially be developed into specialized analytical reagents. For example, by replacing the bromo group with a chromophore or a specific binding site, the cation could be engineered for use as a sensor or a separation agent in chromatography.

Reactive Desorption and Laser Ablation Ionization Matrices for Mass Spectrometry (e.g., MALDI-MS)

Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) is a soft ionization technique crucial for the analysis of large, fragile biomolecules. nih.gov The success of MALDI-MS is highly dependent on the matrix, which co-crystallizes with the analyte and absorbs the laser energy to facilitate desorption and ionization. While traditional matrices can produce interfering background signals in the low-mass range, research into novel matrices has led to the exploration of pyridinium derivatives.

Ionic liquid matrices (ILMs), which are salts with low melting points, have been developed to improve sample homogeneity and reproducibility in MALDI-MS. acs.orgbohrium.com Pyridinium-based ILMs, in particular, have shown promise. A study demonstrated that an ILM formed by mixing the conventional matrix α-cyano-4-hydroxycinnamic acid (CCA) with pyridine significantly improved protein identification via peptide mass-fingerprint analysis. nih.gov The optimized matrix, a 2:1 molar ratio of CCA to pyridine, yielded higher scores and increased sequence coverage for tryptic digests of proteins compared to pure CCA, showcasing the benefits of the pyridinium salt in reducing chemical noise and the formation of alkali adducts. nih.gov

Furthermore, pyridinium precursors have been employed as "reactive matrices." Pyrylium (B1242799) salts, which react with primary amines to form pyridinium derivatives, can serve as a matrix that simultaneously derivatizes and desorbs the analyte. nih.gov This approach has been successfully used for the MALDI-MS imaging of neuroactive primary amines, such as dopamine (B1211576) and amphetamine, in brain tissue sections, compounds that are otherwise difficult to analyze due to poor ionization. nih.gov

Recent discoveries have also identified novel pyridine-based molecules as highly effective MALDI matrices. For instance, 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine (B1305576) (HNTP) was reported as a powerful matrix for the in-situ detection and imaging of endogenous metabolites in positive-ion mode. nih.gov The HNTP matrix exhibits strong ultraviolet absorption, low background interference, and high ionization efficiency, enabling the detection of significantly more metabolites in tissue samples than commonly used matrices. nih.gov These findings underscore the potential of designing pyridinium-based compounds as next-generation matrices for enhanced MALDI-MS analysis.

Development of Pyridinium-Derived Chemical Reagents for Analytical Detection

The unique chemical properties of the pyridinium ring have been leveraged to create specialized reagents for enhancing analytical detection. Pyridinium derivatives are designed as derivatization agents to improve the sensitivity and selectivity of mass spectrometry and other analytical techniques.

One strategy involves using pyridinium precursors as derivatizing agents to improve the detection of molecules that ionize poorly. As mentioned, pyrylium salts react selectively with primary amino groups to form stable pyridinium products. nih.gov This reaction has been utilized to create a method for the chemical derivatization of primary amines, facilitating their detection and imaging by MALDI-MS. nih.gov

In the field of proteomics, pyridinium-based ionization markers have been developed to enhance the sensitivity of peptide detection and sequencing by electrospray ionization-tandem mass spectrometry (ESI-MS/MS). researchgate.net Reagents such as 2,4,6-triphenylpyridinium and 2,4,6-trimethylpyridinium salts selectively derivatize the ε-amino group of lysine (B10760008) residues in peptides. The fixed positive charge on the resulting pyridinium group enhances the ionization efficiency, while the triphenylpyridinium-modified peptides generate an abundant and specific reporter ion during MS/MS fragmentation, which is highly useful for quantitative analysis. researchgate.net

The electrochemical properties of pyridinium salts have also been explored for analytical applications. Novel pyridinium salts can be synthesized via a pyrylium intermediate, and their redox properties studied using methods like Cyclic Voltammetry (CV). foragerone.com This research opens avenues for their use in electrocatalysis and as components in various electrochemical sensors.

Applications in Chemical Biology and Drug Discovery (Focus on Chemical Probes and Synthetic Intermediates)

In chemical biology and drug discovery, this compound and related 2-halopyridinium salts are highly valuable as synthetic intermediates. nih.gov Their activated nature facilitates nucleophilic aromatic substitution (SNAr) reactions, allowing for the mild and efficient synthesis of 2-aminopyridine (B139424) derivatives. nih.govacs.orgresearchgate.net The 2-aminopyridine scaffold is a common substructure in bioactive molecules and approved drugs, making these reagents crucial starting materials for medicinal chemists. nih.govresearchgate.net This reactivity provides a direct pathway to libraries of complex pyridinium-core molecules, including enzyme inhibitors and fluorescent probes for biological imaging.

Design and Synthesis of Pyridinium-Core Inhibitors and Bioactive Analogues

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.gov Its derivatives have been extensively explored as inhibitors of various enzymes, particularly protein kinases, which are critical targets in oncology.

PIM-1 Kinase Inhibitors: The PIM-1 kinase is an attractive target for cancer therapy, and numerous pyridine-based inhibitors have been developed. researchgate.net Research has shown that pyridine-quinoline and 1,3,4-oxadiazole-pyridine hybrids exhibit potent PIM-1 inhibitory activity. acs.orgtandfonline.comnih.gov In one study, a series of novel pyridine compounds were designed and synthesized, leading to the identification of a lead compound (Compound 12 in the study) with an IC₅₀ value of 14.3 nM against PIM-1 kinase. acs.org This compound also demonstrated significant cytotoxic activity against the MCF-7 breast cancer cell line (IC₅₀ = 0.5 µM) and induced apoptosis, highlighting its therapeutic potential. acs.org

Rho Kinase (ROCK) Inhibitors: Pyridine-based compounds have also been designed as potent and selective inhibitors of Rho kinase (ROCK), a target for diseases like hypertension and glaucoma. nih.govacs.org Starting from a high-throughput screening hit, systematic structure-activity relationship (SAR) studies and structure-based design led to the development of highly potent inhibitors. For example, strategic substitutions on the pyridine ring were used to reduce inhibition of cytochrome P450 (CYP) enzymes, a common issue affecting drug metabolism. This work resulted in compounds with significant improvements in potency and selectivity, possessing pharmacokinetic properties suitable for in vivo studies. acs.org

The table below summarizes the inhibitory activities of selected pyridine-based compounds against their respective kinase targets.

| Compound Class | Target Kinase | Representative Compound | IC₅₀ (nM) | Reference |

| Pyridine Derivative | PIM-1 | Compound 12 (from study) | 14.3 | acs.org |

| Pyridine Derivative | PIM-1 | Staurosporine (Reference) | 16.7 | acs.org |

| Pyridine-Quinoline Hybrid | PIM-1 | Compound 6e (from study) | 60 | tandfonline.comnih.gov |

| Pyridine-Quinoline Hybrid | PIM-1 | Compound 13a (from study) | 70 | tandfonline.comnih.gov |

| Pyridine Derivative | ROCK1 | Compound 37 (from study) | 1 | nih.govacs.org |

This table is generated from data presented in the cited research articles and is for illustrative purposes.

These studies demonstrate a rational approach to drug design, where the pyridinium core is systematically modified to optimize potency, selectivity, and drug-like properties. nih.govacs.org

Development of Fluorescent Dyes and Probes for Biological Research

Pyridinium derivatives are excellent platforms for the development of fluorescent dyes and probes for bioimaging. njit.eduucf.edu The pyridinium core often serves as an electron-accepting unit in donor-π-acceptor (D-π-A) type fluorophores. nih.govbeilstein-journals.org This molecular design allows for intramolecular charge transfer (ICT), which is key to achieving desirable photophysical properties like high fluorescence quantum yields and large Stokes shifts.

Researchers have designed pyridinium-based probes with specific biological targets. By varying the number of π-conjugated "arms" attached to a central pyridinium core, probes with distinct lipophilicity have been created, enabling specific targeting of organelles like lysosomes and mitochondria. nih.gov These probes are particularly valuable for two-photon microscopy, which allows for deep-tissue imaging with reduced photodamage. nih.gov Other work has focused on creating novel pyridinium salts with enhanced water solubility for biological applications. mdpi.com For example, purine (B94841) derivatives containing a pyridinium moiety were synthesized and showed significant fluorescence, with emission maxima dependent on the solvent. mdpi.com

The synthesis of these dyes often starts from substituted pyridine precursors, highlighting the role of foundational building blocks like 2-halopyridines. mdpi.comucl.ac.uknih.gov The photophysical properties of these probes can be finely tuned by modifying the chemical structure, demonstrating the versatility of the pyridinium scaffold in creating a wide array of tools for biological research. mdpi.com

The table below details the photophysical properties of several pyridinium-based fluorescent probes.

| Probe Type | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) | Application | Reference |

| Pyridinium-Purine Derivative | 359-362 | 428-565 | N/A | Soluble Fluorescent Marker | mdpi.com |

| Pyridinium "2-arm" Probe | 488 | 610 | 0.89 | Lysosome Imaging | nih.gov |

| Pyridinium "3-arm" Probe | 530 | 630 | 0.50 | Mitochondria Imaging | nih.gov |

| CF₃-Substituted Pyridine | ~450 | ~550 | up to 0.33 | Lipid Droplet Imaging | mdpi.com |

This table is generated from data presented in the cited research articles and is for illustrative purposes. N/A indicates data not available in the source.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Atom-Economical Synthetic Pathways

The future of chemical synthesis lies in the development of processes that are not only efficient but also environmentally benign. For 2-Bromo-1-ethylpyridin-1-ium, a key area of future research will be the development of more sustainable and atom-economical synthetic pathways. Traditional methods for synthesizing pyridinium (B92312) salts often involve multi-step procedures and the use of stoichiometric reagents, which can lead to significant waste generation.

Furthermore, research into one-pot multicomponent reactions represents a promising avenue. acs.orgdntb.gov.ua These reactions, where multiple reactants are combined in a single vessel to form a complex product, are inherently more atom-economical and can significantly reduce solvent usage and purification steps. acs.orgdntb.gov.ua The development of such a process for this compound would be a significant step towards a more sustainable production method. The use of greener, biocompatible solvents like ethanol (B145695) in these syntheses is also a key consideration. acs.org

Exploration of Novel Catalytic Transformations Mediated by this compound

Beyond its role as a synthetic target, this compound holds potential as a mediator or catalyst in a variety of organic transformations. The presence of the electrophilic pyridinium ring and the reactive bromo substituent makes it a versatile tool for activating substrates and facilitating bond formation.

Future research is likely to explore its application in photoredox catalysis. Pyridinium salts can act as electron acceptors, initiating radical-based reactions under visible light irradiation. acs.orgacs.org This opens up possibilities for novel C-C and C-heteroatom bond-forming reactions mediated by this compound. Such photochemical methods are often milder and more selective than traditional thermal reactions. acs.org

Moreover, the development of catalytic systems where this compound acts as a phase-transfer catalyst is another area of interest. cymitquimica.com Its ionic nature allows it to shuttle reactants between different phases, potentially enhancing reaction rates and yields in heterogeneous reaction mixtures. The exploration of its catalytic activity in asymmetric synthesis, perhaps in conjunction with a chiral counter-ion, could lead to the development of new enantioselective transformations. nih.govrsc.org

Integration into Advanced Materials Science for Smart Systems

The unique properties of pyridinium salts, such as their ionic nature and thermal stability, make them attractive building blocks for advanced materials. Future research will likely focus on the integration of this compound into "smart" systems that respond to external stimuli.

One promising application is in the development of ionic liquids and ionic liquid crystals. tandfonline.comacs.orgalfa-chemistry.com By carefully selecting the counter-anion, the physical properties of this compound salts, such as melting point, viscosity, and conductivity, can be tuned for specific applications. nih.gov These materials could find use as electrolytes in batteries and other electrochemical devices. jyu.fi